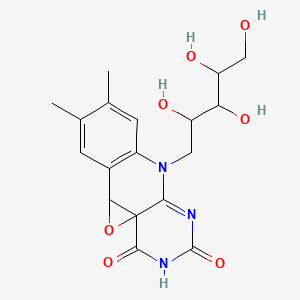

5-Deazaflavin 4,5-epoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Deazaflavin 4,5-epoxide, also known as this compound, is a useful research compound. Its molecular formula is C18H21N3O7 and its molecular weight is 391.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Reactions

5-Deazaflavin 4,5-epoxide serves as a cofactor in several enzymatic processes. It has been shown to interact with various oxidases, including glucose oxidase and D-amino acid oxidase. The compound participates in reactions where it forms stable complexes that can undergo transformations under specific conditions:

- Reaction with Peroxides : When bound to enzymes like glucose oxidase and lactate oxidase, this compound reacts with peroxides to yield significant products. For instance, in the presence of m-chloroperoxybenzoate, it can lead to the formation of deazaFAD derivatives through hydrolysis mechanisms that involve pyrimidine ring contraction .

- Stability and Decomposition : The stability of the epoxide varies with different enzymes. For example, it remains stable with lactate oxidase but can decompose when released into solution from D-amino acid oxidase due to environmental conditions .

Anticancer Properties

Recent studies have highlighted the potential of 5-deazaflavin derivatives as anticancer agents. These compounds exhibit promising biological activities against various cancer cell lines:

- Design and Synthesis : Novel derivatives of 5-deazaflavin have been synthesized and tested for their antitumor efficacy. These compounds showed significant activity by stabilizing and activating the tumor suppressor protein p53 and inhibiting the E3 ligase activity of MDM2 in tumors retaining wild-type p53 .

- Mechanism of Action : The anticancer effects are attributed to their ability to induce apoptosis and cell cycle arrest through p53 activation. Additionally, some derivatives act as radiosensitizers, enhancing the effectiveness of radiation therapy against tumors .

Coenzyme Activity

This compound also functions as a coenzyme in various biochemical reactions:

- Oxidoreductase Systems : It has been identified as a coenzyme in methane-producing bacteria's oxidoreductase systems, facilitating the conversion of carbon dioxide to methane . This highlights its role not only in human health but also in environmental biochemistry.

- Synthetic Applications : The compound's ability to catalyze epoxide ring-opening reactions makes it valuable in synthetic organic chemistry. It can facilitate both reductive and oxidative pathways, leading to diverse products useful in drug development and chemical synthesis .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Eigenschaften

CAS-Nummer |

86889-50-1 |

|---|---|

Molekularformel |

C18H21N3O7 |

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

6,7-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2-oxa-10,12,14-triazatetracyclo[9.4.0.01,3.04,9]pentadeca-4(9),5,7,11-tetraene-13,15-dione |

InChI |

InChI=1S/C18H21N3O7/c1-7-3-9-10(4-8(7)2)21(5-11(23)13(25)12(24)6-22)15-18(14(9)28-18)16(26)20-17(27)19-15/h3-4,11-14,22-25H,5-6H2,1-2H3,(H,20,26,27) |

InChI-Schlüssel |

SNPOHMZHOHFVKK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C34C2O4)CC(C(C(CO)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C34C2O4)CC(C(C(CO)O)O)O |

Synonyme |

5-DAZFEP 5-deazaflavin 4,5-epoxide 5-deazaflavin 4a,5-epoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.